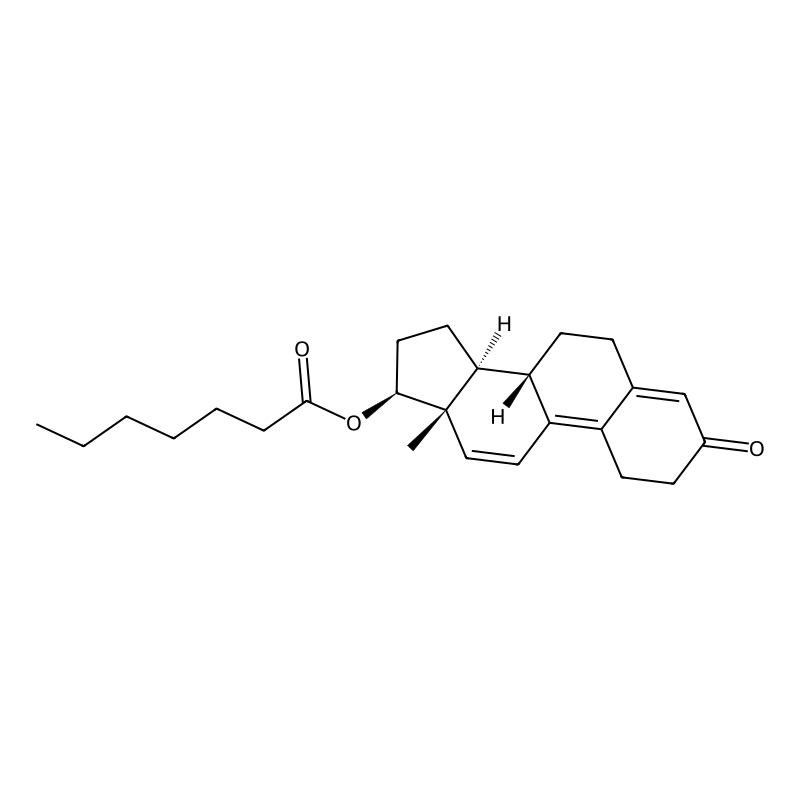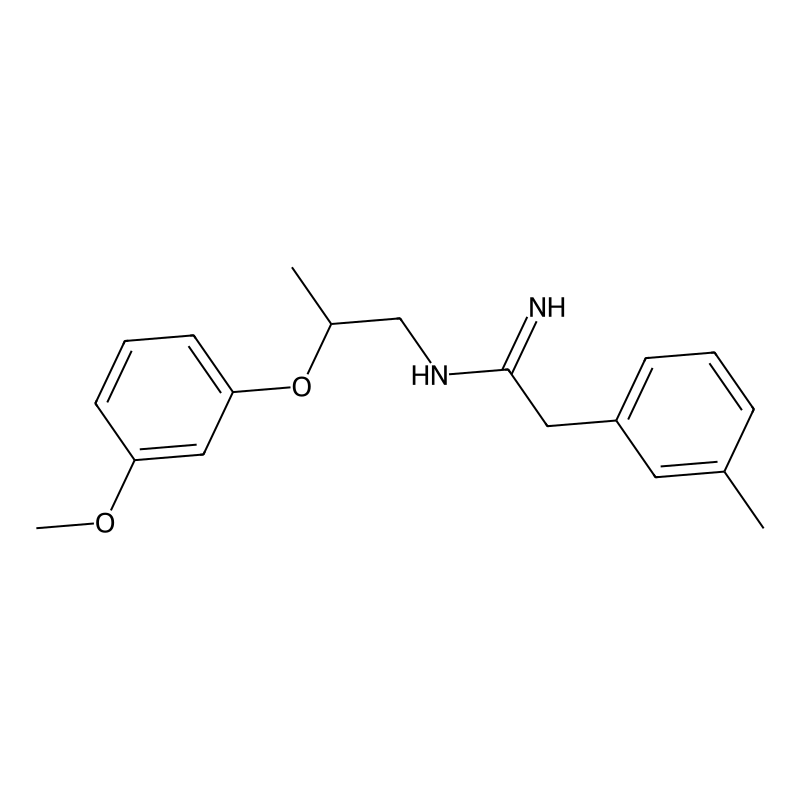1,3-Dibromo-4-fluoro-2-iodobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Dibromo-4-fluoro-2-iodobenzene is an organic compound classified as a halogenated benzene derivative, with the molecular formula CHBrFI. This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom. Its unique structure imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and various
- Electrophilic Aromatic Substitution: The presence of halogens allows for substitution reactions where electrophiles can replace hydrogen atoms on the benzene ring.
- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as hydroxide or amine groups.
- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives.
- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds .
Halogenated benzene compounds like 1,3-dibromo-4-fluoro-2-iodobenzene exhibit significant biological activity due to their reactivity. These compounds can interact with various biological macromolecules, influencing enzyme activity and potentially leading to cellular damage. Their mode of action typically involves forming covalent bonds with proteins or nucleic acids, which may disrupt normal biochemical pathways. The pharmacokinetics of this compound would depend on its chemical properties and the body's mechanisms for detoxification .
The synthesis of 1,3-dibromo-4-fluoro-2-iodobenzene generally involves multi-step processes:
- Halogenation of Benzene Derivatives: A common method includes the bromination of 4-fluoro-2-iodobenzene using bromine in the presence of catalysts such as iron or aluminum bromide.
- Controlled Reaction Conditions: These reactions are typically performed under controlled temperature and pressure to ensure selective substitution of hydrogen atoms with bromine.
- Purification Techniques: After synthesis, the compound is often purified through recrystallization or chromatography .
1,3-Dibromo-4-fluoro-2-iodobenzene finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
- Material Science: The compound is used in developing new materials with specific properties due to its unique halogen substitutions.
- Pharmaceuticals: Its biological activity makes it a candidate for research in drug development, particularly in designing new therapeutics targeting specific biological pathways .
Research into the interactions of 1,3-dibromo-4-fluoro-2-iodobenzene with biological systems reveals its potential effects on enzyme function and cellular processes. Studies indicate that halogenated compounds can modulate enzyme activity by altering binding affinities or inhibiting enzymatic reactions. Understanding these interactions is crucial for evaluating the compound's safety and efficacy in pharmaceutical applications .
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 1,3-dibromo-4-fluoro-2-iodobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics |
|---|---|
| 1,3-Dibromo-5-fluoro-2-iodobenzene | Similar halogenation pattern; different position of fluorine |
| 2,6-Dibromo-4-fluorobenzaldehyde | Contains an aldehyde group; different reactivity |
| 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene | Includes chlorine; alters reactivity profile |
| 2-Bromo-1,3-difluoro-5-iodobenzene | Contains two fluorine atoms; enhances reactivity |
| 1,3-Dibromo-5-fluorobenzene | Lacks iodine; simpler reactivity compared to the target compound |
Uniqueness
The uniqueness of 1,3-dibromo-4-fluoro-2-iodobenzene lies in its combination of three different halogens (bromine, fluorine, and iodine) on the benzene ring. This configuration provides distinct reactivity patterns that are advantageous for synthesizing complex organic molecules and materials not achievable with simpler halogenated compounds .








